molecular formula C9H15ClN4 B13081031 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13081031
M. Wt: 214.69 g/mol
InChI Key: ZADXDFRHZNXHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1698633-57-6) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . The molecular structure incorporates a chloro substituent and a 2-(pyrrolidin-1-yl)ethyl side chain, which may influence its physicochemical properties and interaction with biological targets. Pyrazole derivatives are extensively investigated for their potent pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . Furthermore, structurally related 3,4-diarylpyrazoline analogs have been reported as potent Cannabinoid CB1 receptor antagonists, indicating the potential of this chemical class in neuropharmacology and the development of agents for treating metabolic disorders . The specific substitution pattern on this pyrazole core makes it a valuable intermediate for constructing more complex molecules via further synthetic modification, particularly in the synthesis of targeted therapeutic agents. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15ClN4/c10-8-7-14(12-9(8)11)6-5-13-3-1-2-4-13/h7H,1-6H2,(H2,11,12)

InChI Key

ZADXDFRHZNXHLA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following stages:

This approach is consistent with the preparation of similar pyrazole derivatives reported in the literature, where pyrazol-3-amine derivatives are functionalized at N1 via nucleophilic substitution or reductive amination strategies.

Detailed Preparation Steps

Synthesis of 4-Chloro-1H-pyrazol-3-amine Intermediate
  • Starting Material: 1H-pyrazol-3-amine.
  • Chlorination: Introduction of the chlorine atom at the 4-position can be achieved by electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions.
  • Alternative Route: Diazotization of 1H-pyrazol-3-amine followed by reaction with potassium iodide (KI) and subsequent halogen exchange to chlorine has been documented for related pyrazole derivatives.
Introduction of the 2-(Pyrrolidin-1-yl)ethyl Side Chain
  • Alkylation Reaction: The pyrazole nitrogen (N1) is alkylated using 2-(pyrrolidin-1-yl)ethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or cesium carbonate.
  • Solvent and Conditions: Common solvents include N,N-dimethylformamide (DMF), acetonitrile, or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
  • Catalysts: Copper (II) bromide or other copper catalysts may be employed to facilitate the coupling under microwave irradiation or conventional heating.

Representative Experimental Procedure

Step Reagents and Conditions Yield Notes
1. Diazotization and Halogenation 1H-pyrazol-3-amine, NaNO2, HCl, KI, 0–28°C, 2–3 h ~80% (for iodinated intermediate) Reaction monitored by TLC; extraction with ethyl acetate and washing with sodium thiosulfate to remove excess iodine
2. Alkylation of Pyrazole N1 4-chloro-1H-pyrazol-3-amine, 2-(pyrrolidin-1-yl)ethyl bromide, K2CO3, DMF, 80–100°C, 12–48 h Variable (50–80%) Purification by column chromatography; copper catalysis can improve yield and reduce reaction time

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress.
  • Purification: Flash column chromatography with ethyl acetate/hexane mixtures is standard.
  • Characterization: NMR (1H, 13C), HPLC, and LC-MS confirm product identity and purity.

Research Findings and Optimization Insights

  • Microwave Irradiation: Use of microwave-assisted synthesis significantly reduces reaction times for pyrazole N-alkylation, with yields up to 80% reported.
  • Base Selection: Cesium carbonate has shown improved efficiency over potassium carbonate in some cases due to better solubility and stronger basicity.
  • Copper Catalysis: Copper (II) bromide catalysis enhances coupling efficiency, especially in the presence of aryl halides or heterocyclic electrophiles.
  • Solvent Effects: Polar aprotic solvents like DMF favor higher yields compared to protic solvents due to better solvation of ionic intermediates.
  • Temperature Control: Maintaining moderate temperatures (80–100°C) prevents decomposition of sensitive pyrazole intermediates.

Summary Table of Preparation Conditions

Parameter Typical Conditions Effect on Yield/Outcome
Starting Material 1H-pyrazol-3-amine Precursor for chlorination and alkylation
Halogenation Agent NCS or KI with NaNO2/HCl Selective 4-chloropyrazole formation
Alkylating Agent 2-(pyrrolidin-1-yl)ethyl bromide/chloride Introduces pyrrolidine side chain
Base K2CO3 or Cs2CO3 Neutralizes acid, promotes alkylation
Solvent DMF, ethanol, or acetonitrile Affects solubility and reaction rate
Temperature 0–28°C (halogenation), 80–100°C (alkylation) Controls reaction kinetics and selectivity
Catalyst CuBr2 (optional) Enhances coupling efficiency
Reaction Time 2–3 h (halogenation), 12–48 h (alkylation) Longer times improve conversion
Purification Column chromatography Ensures product purity
Yield Range 50–80% Dependent on conditions and scale

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the chloro group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Target Compound* C9H14ClN5 227.70 4-Cl, 3-NH2, 1-(2-pyrrolidinyl-ethyl) Theoretical high solubility in polar solvents (due to pyrrolidine) N/A
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C9H7ClF3N4 299.08 4-Cl, 3-NH2, 1-(5-CF3-pyridinyl) High lipophilicity (CF3 group)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H10ClN3 207.66 3-NH2, 1-CH3, 5-(4-Cl-phenyl) Enhanced steric bulk (phenyl group)
4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine C8H10ClN5 211.65 4-Cl, 3-NH2, 1-(pyrazolyl-methyl) Potential for dimerization
1-(2,2-difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine C10H14F2N4O 244.24 3-NH2, 1-(difluoroethyl), 4-pyrrolidinyl Improved metabolic stability

*Theoretical properties inferred from analogs.

Key Observations:
  • Pyrrolidine Substituents : The pyrrolidine moiety in the target compound and ’s analog enhances solubility in aqueous media due to its polar nature. However, ’s compound incorporates a carbonyl linker, which may reduce basicity compared to the target’s ethyl-pyrrolidine chain .
  • Lipophilicity : The trifluoromethylpyridinyl group in increases lipophilicity, suggesting superior membrane permeability compared to the target compound .

Biological Activity

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This compound is characterized by its unique structure, which includes a chloro group and a pyrrolidine moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit tumor growth through mechanisms involving the modulation of key signaling pathways such as the BRAF(V600E) pathway, which is critical in many cancers .
  • Anti-inflammatory Properties : Studies have demonstrated that certain pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators like nitric oxide (NO) and TNF-α .

Antitumor Mechanism

The antitumor activity of 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine may be attributed to its ability to act as a selective androgen receptor modulator (SARM). This compound has shown high affinity for androgen receptors and exhibits antagonistic activity, making it a potential candidate for prostate cancer treatment .

Anti-inflammatory Mechanism

The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. By modulating these pathways, the compound can effectively reduce inflammation and related symptoms .

Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives, including 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine, revealed significant inhibition of prostate cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an effective treatment option .

Study 2: Anti-inflammatory Activity

In vitro studies showed that the compound significantly reduced LPS-induced production of inflammatory markers in macrophages. The results suggested that the presence of the pyrrolidine group enhances the compound's ability to modulate inflammatory responses .

Data Tables

Biological Activity IC50 Value Reference
Prostate Cancer Cell Inhibition15 µM
NO Production Inhibition30 µM

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